N-(4-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(4-Fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a 4-fluorophenyl group attached to an acetamide moiety, a 1,2,4-triazole core substituted with a furan-2-ylmethyl group at position 4, and a pyridin-4-yl group at position 3. The sulfanyl (-S-) bridge links the triazole ring to the acetamide chain. This structural framework is associated with diverse biological activities, particularly anti-inflammatory and antimicrobial properties, as observed in related analogs .
Properties
Molecular Formula |
C20H16FN5O2S |
|---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H16FN5O2S/c21-15-3-5-16(6-4-15)23-18(27)13-29-20-25-24-19(14-7-9-22-10-8-14)26(20)12-17-2-1-11-28-17/h1-11H,12-13H2,(H,23,27) |
InChI Key |
PKJGQIOFEWDBGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CN2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)F)C4=CC=NC=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations and Physicochemical Properties
The compound’s activity is influenced by substituents on the phenyl ring (position N-aryl), the triazole core, and the heteroaromatic groups (furan, pyridine). Key analogs include:
Key Trends :
- Electron-withdrawing groups (e.g., -F, -Cl, -CF₃) on the N-aryl ring enhance antimicrobial and anti-inflammatory activities .
- Heteroaromatic substitutions (e.g., pyridin-4-yl vs. thiophen-2-yl) modulate solubility and target affinity .
Anti-Exudative Activity
- The target compound’s furan-2-ylmethyl substitution aligns with derivatives of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide, which demonstrated dose-dependent anti-exudative effects in rat models. Notably, 8 of 21 analogs surpassed diclofenac sodium (reference drug) at 10 mg/kg .
- Fluorine position matters : N-(4-fluorophenyl) analogs (e.g., target compound) showed higher activity than N-(3,4-difluorophenyl) derivatives, likely due to optimized steric and electronic interactions .
Antimicrobial Activity
- Analogs with pyridin-4-yl and electron-withdrawing N-aryl groups (e.g., -Cl, -CF₃) exhibited MIC values <50 µg/mL against E. coli and S. aureus. For example, KA3 (N-(4-chlorophenyl) derivative) showed superior activity due to enhanced membrane penetration .
Anti-Inflammatory Activity
- Triazole-thioacetamides with 4-methylphenyl or 4-ethyl groups on the triazole core reduced protein denaturation by 60–75%, comparable to ibuprofen .
SAR Insights
- Triazole Core : 4-Substituents (e.g., furan-2-ylmethyl) enhance anti-exudative activity by stabilizing the triazole ring’s conformation .
- Sulfanyl Bridge : Critical for maintaining molecular rigidity and sulfur-mediated hydrogen bonding .
- N-Aryl Group : Fluorine at the para position (vs. meta or di-substituted) optimizes bioavailability and target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
